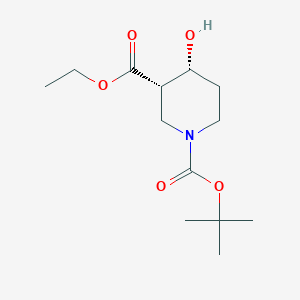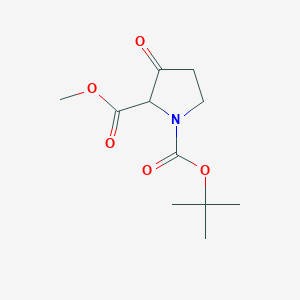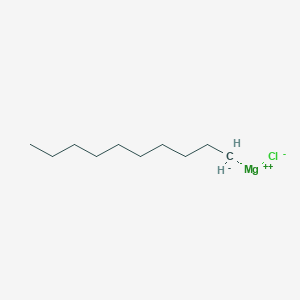
Magnesium;decane;chloride
描述
Magnesium;decane;chloride is a chemical compound that consists of magnesium, decane, and chloride ions. This compound is utilized in various fields such as medical research, environmental research, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of anhydrous magnesium chloride, a component of magnesium;decane;chloride, can be achieved using magnesium chloride hexahydrate and ammonium chloride as raw materials, with alumina as a covering agent . The reaction conditions include a reaction temperature of 450°C and a reaction time of 1 hour .
Industrial Production Methods
Industrial production of magnesium chloride often involves extracting it from brine or sea water. In North America, it is primarily produced from Great Salt Lake brine, while in the Jordan Valley, it is obtained from the Dead Sea . The production process involves several chemical treatment steps to purify the brine before it is used to produce magnesium chloride .
化学反应分析
Types of Reactions
Magnesium;decane;chloride undergoes various types of chemical reactions, including:
Oxidation: Magnesium can be oxidized to form magnesium oxide.
Reduction: Magnesium chloride can be reduced to produce metallic magnesium.
Substitution: Magnesium chloride can participate in substitution reactions to form other magnesium compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, which reacts with magnesium to form magnesium chloride and hydrogen gas .
Major Products
The major products formed from these reactions include metallic magnesium, magnesium oxide, and hydrogen gas .
科学研究应用
Magnesium;decane;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic transformations, including the preparation of heterocyclic compounds and the protection of functional groups.
Biology: Magnesium chloride is used in biochemistry for applications such as the separation of serum high-density lipoprotein and the effect on rabbit bronchial smooth muscle.
Medicine: It is utilized as a source of magnesium ions, which are necessary for many cellular activities, and has been used as a cathartic and in alloys.
Industry: Magnesium chloride is employed for low-temperature deicing of highways and as an additive in baby formula milk.
作用机制
The mechanism of action of magnesium chloride involves its role as a cofactor in many enzymatic reactions in the body, including protein synthesis and carbohydrate metabolism. Magnesium ions are essential for the production of ATP, DNA, RNA, and protein function . Magnesium chloride also acts as a weak stimulant to cholecystokinin release and inhibits net jejunal water absorption .
相似化合物的比较
Magnesium;decane;chloride can be compared with other magnesium compounds such as:
These compounds share similar properties, such as being sources of magnesium ions, but differ in their specific applications and chemical behaviors. For example, magnesium hydroxide is commonly used as an antacid, while magnesium sulfate is used as a laxative and in Epsom salts .
属性
IUPAC Name |
magnesium;decane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPJDWXUSFLVSN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


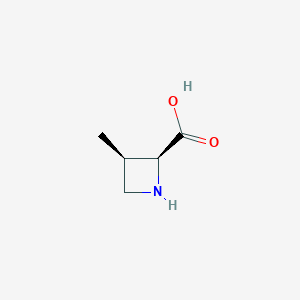
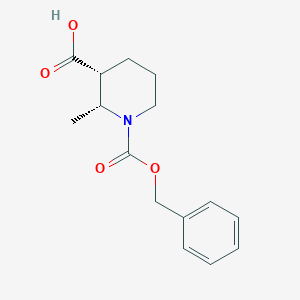
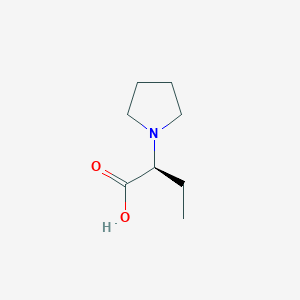
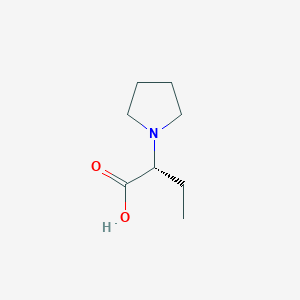


![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

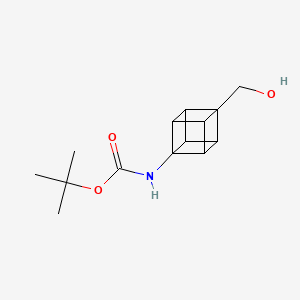
![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)


